![molecular formula C16H14N4O2 B2739892 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline CAS No. 2034551-61-4](/img/structure/B2739892.png)
6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline typically involves multi-step organic reactionsSpecific reagents and catalysts, such as phosphorus oxychloride (POCl3) and triethylamine, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory activities . Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-4-yl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-5-yl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-7-yl)methanone
Uniqueness
Compared to similar compounds, 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the quinoline moiety plays a crucial role in determining the compound’s binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(12-3-4-14-11(8-12)2-1-6-17-14)20-7-5-13(9-20)15-18-10-22-19-15/h1-4,6,8,10,13H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFLMOBDKXCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
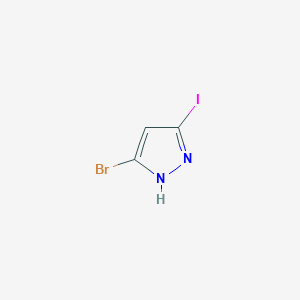
![4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2739810.png)
![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)
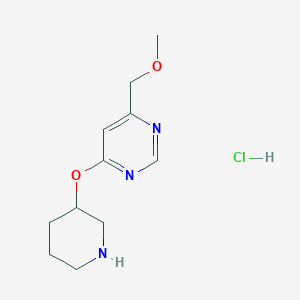
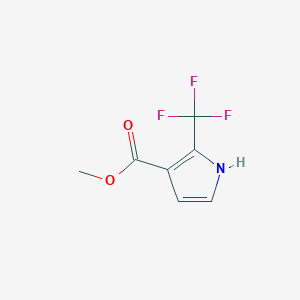
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2739820.png)
![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)
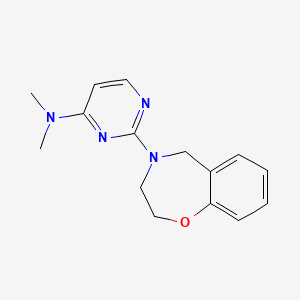
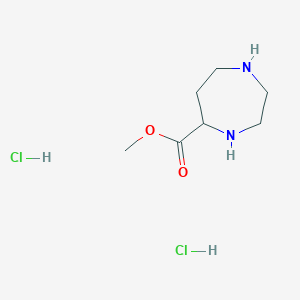
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B2739826.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)
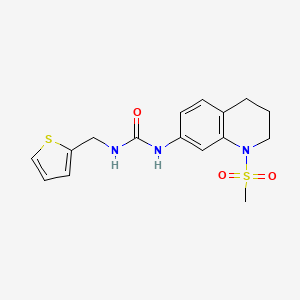

![N-(5-fluoro-2-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2739832.png)
